molecular formula C15H24N2O3 B605580 ARN14686 CAS No. 1628345-10-7

ARN14686

Cat. No.: B605580
CAS No.: 1628345-10-7
M. Wt: 280.368
InChI Key: XEXRAYPXQNELAS-ZDUSSCGKSA-N
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Description

ARN14686 is an activity-based affinity probe for the detection of N-acylethanolamine acid amidase (NAAA) using click chemistry . It binds covalently to the N-terminal cysteine of catalytically active NAAA to form a thioester adduct .


Synthesis Analysis

This compound was designed based on the scaffold of the NAAA inhibitor ARN726 . The 4-butyl-cyclohexyl group of ARN726 was substituted with a C9 saturated aliphatic chain bearing a terminal alkyne tag .


Molecular Structure Analysis

This compound has a molecular formula of C15H24N2O3 . The InChI code is InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 .


Chemical Reactions Analysis

This compound inhibits the hydrolysis of the NAAA substrate PAMCA in HEK293 cells . It is selective for NAAA over acid ceramidase .


Physical and Chemical Properties Analysis

This compound is a crystalline solid with a formula weight of 280.4 . It is soluble in DMF and DMSO at 30 mg/ml, and in Ethanol at 1 mg/ml .

Scientific Research Applications

ARN14686 in Activity-Based Protein Profiling

This compound is utilized as an activity-based probe (ABP) in the identification of specific enzymes within complex proteomes. It's specifically designed to target the active sites of enzymes, with a focus on N-acylethanolamine acid amidase (NAAA). NAAA plays a crucial role in inflammation, and this compound helps in its identification and quantification in various biological contexts. This approach facilitates in-depth studies of enzyme functions and interactions, contributing significantly to biochemical and pharmacological research (Romeo et al., 2016).

Role in Enzyme-Substrate Interaction Studies

This compound is essential in studying the interactions between enzymes and their substrates, particularly in the context of NAAA. By labeling and quantifying enzyme activity, this probe aids in unraveling the complex biochemical pathways involving NAAA. This can lead to a better understanding of inflammatory processes and the development of targeted therapeutic strategies (Romeo et al., 2016).

Mechanism of Action

Target of Action

ARN14686 is an activity-based affinity probe designed for the detection of N-acylethanolamine acid amidase (NAAA) . NAAA is a cysteine hydrolase that plays a crucial role in inflammation by deactivating endogenous peroxisome proliferator-activated receptor (PPAR)-alpha agonists .

Mode of Action

This compound binds covalently to the N-terminal cysteine of catalytically active NAAA, forming a thioester adduct . This binding inhibits the hydrolysis of the NAAA substrate PAMCA in HEK293 cells . The IC50 values are 6 nM and 13 nM for human and rat recombinant enzymes, respectively . This compound is selective for NAAA over acid ceramidase .

Biochemical Pathways

This compound affects the biochemical pathways involving NAAA. NAAA is involved in the metabolism of fatty acid ethanolamides, including the bioactive lipids palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are natural ligands for PPAR-alpha . By inhibiting NAAA, this compound prevents the breakdown of these bioactive lipids, thereby modulating the associated inflammatory responses .

Pharmacokinetics

It is known that this compound can detect naaa in lung lysosomal fractions following intravenous administration at a dose of 10 mg/kg in rats .

Result of Action

This compound’s inhibition of NAAA leads to an increase in the levels of PPAR-alpha agonists like PEA and OEA . This results in the modulation of inflammatory responses, as these agonists have anti-inflammatory effects . This compound has been used to determine that catalytically active NAAA is present in inflamed rat paw in a complete Freund’s adjuvant model of inflammation .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, the compound’s ability to detect NAAA in lung lysosomal fractions suggests that it is active in the acidic environment of lysosomes . Additionally, the presence of NAAA in inflamed tissues indicates that the compound’s action may be particularly relevant in inflammatory conditions .

Future Directions

ARN14686 can be used to detect and quantify active NAAA ex vivo in rodent tissues by protein blot and fluorescence microscopy . This could be a promising direction for future research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ARN14686 involves a series of reactions starting from commercially available starting materials. The key steps in the synthesis include the formation of a cyclic amide and the introduction of a substituted phenyl group.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "sodium hydroxide", "iodobenzene diacetate", "4-aminophenol", "acetic anhydride", "sulfuric acid", "sodium nitrite" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to give the corresponding enamine.", "Step 2: Cyclization of the enamine with hydrazine hydrate and sodium acetate to form a cyclic amide.", "Step 3: Diazotization of 4-aminophenol with sodium nitrite and hydrochloric acid to form a diazonium salt.", "Step 4: Coupling of the diazonium salt with the cyclic amide in the presence of sodium hydroxide to introduce a substituted phenyl group.", "Step 5: Acetylation of the amine group in the product with acetic anhydride and sulfuric acid to form the final product, ARN14686." ] }

CAS No.

1628345-10-7

Molecular Formula

C15H24N2O3

Molecular Weight

280.368

IUPAC Name

N-[(3S)-2-oxo-3-azetidinyl]-carbamic acid, 10-undecyn-1-yl ester

InChI

InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1

InChI Key

XEXRAYPXQNELAS-ZDUSSCGKSA-N

SMILES

O=C(OCCCCCCCCCC#C)N[C@@H]1C(NC1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARN14686

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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